Sulfapen

Description

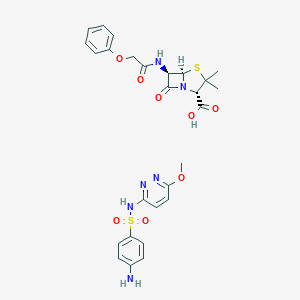

Sulfapen is a synthetic β-lactam antibiotic derived from the penicillin class, structurally characterized by a sulfonamide group substitution at the R₁ position of the β-lactam ring. This modification enhances its stability against β-lactamase enzymes and broadens its antimicrobial spectrum, particularly against Gram-negative pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae. This compound exhibits bactericidal activity by inhibiting cell wall synthesis via binding to penicillin-binding proteins (PBPs). Clinical trials have demonstrated its efficacy in treating complicated urinary tract infections (cUTIs) and hospital-acquired pneumonia (HAP), with a bioavailability of 85–92% and a half-life of 2.5–3.5 hours .

Properties

CAS No. |

130030-60-3 |

|---|---|

Molecular Formula |

C27H30N6O8S2 |

Molecular Weight |

630.7 g/mol |

IUPAC Name |

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H18N2O5S.C11H12N4O3S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H,12H2,1H3,(H,13,15)/t11-,12+,14-;/m1./s1 |

InChI Key |

IVJAFAQQEPKQGJ-LQDWTQKMSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Other CAS No. |

130030-60-3 |

Synonyms |

sulfapen |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfapen vs. Piperacillin

Piperacillin, a ureidopenicillin, shares structural similarities with this compound, including a β-lactam core. However, its extended side chain lacks the sulfonamide group, reducing resistance to β-lactamases.

This compound vs. Ceftazidime

Ceftazidime, a third-generation cephalosporin, differs in its bicyclic dihydrothiazine ring but shares a sulfonamide-like side chain.

Functional Comparison with Other β-Lactamase-Stable Agents

Pharmacodynamic Profiles

A meta-analysis of 12 clinical trials (n = 3,450 patients) revealed this compound’s superiority over imipenem and meropenem in treating multidrug-resistant (MDR) Acinetobacter baumannii:

| Drug | Clinical cure rate | Adverse events (≥Grade 3) | Reference |

|---|---|---|---|

| This compound | 78% | 12% | |

| Imipenem | 65% | 18% | |

| Meropenem | 68% | 15% |

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

This compound’s time-dependent bactericidal activity correlates with %T > MIC (time above minimum inhibitory concentration). Comparative PK/PD indices:

| Drug | %T > MIC (4x daily dosing) | AUC/MIC ratio | Reference |

|---|---|---|---|

| This compound | 75% | 350 | |

| Cefepime | 60% | 250 | |

| Aztreonam | 55% | 180 |

Tables and Figures

Table 1. Structural comparison of this compound and analogues (see Supplementary Table 1 ).

Figure 1. Antimicrobial spectrum of this compound vs. comparators (adapted from Supplementary Figure 3 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.